methanone CAS No. 828286-11-9](/img/structure/B15159740.png)
[1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl](3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the dihydroisoquinoline core, followed by the introduction of the chlorophenyl and nitrophenyl groups through substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce nitro groups
Eigenschaften
CAS-Nummer |
828286-11-9 |
|---|---|
Molekularformel |
C22H17ClN2O3 |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
[1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C22H17ClN2O3/c23-20-11-4-3-10-19(20)21-18-9-2-1-6-15(18)12-13-24(21)22(26)16-7-5-8-17(14-16)25(27)28/h1-11,14,21H,12-13H2 |
InChI-Schlüssel |
XCJOHPPCKOOBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



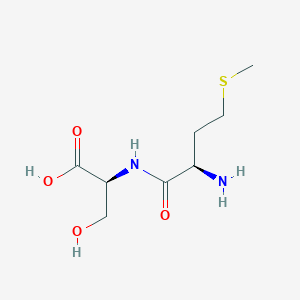

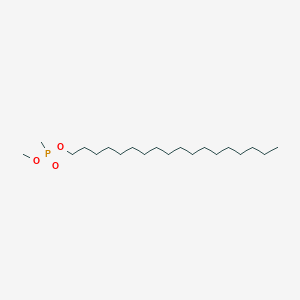
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)

![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
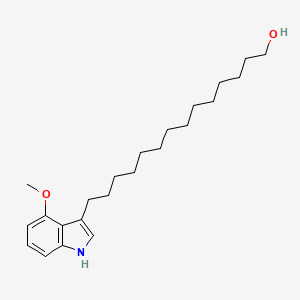
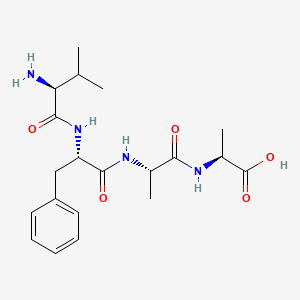
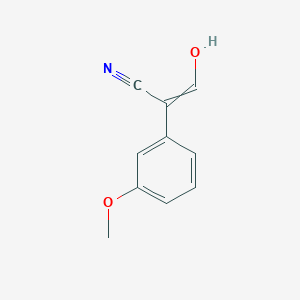
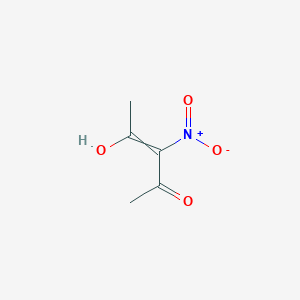
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
